Strontium formate

Descripción general

Descripción

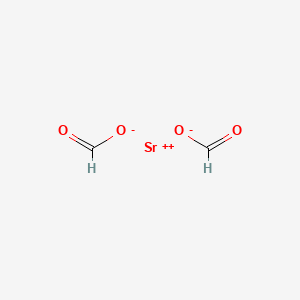

Strontium formate is an inorganic compound with the chemical formula ( \text{Sr(HCOO)}_2 ). It is a salt formed by the reaction of strontium hydroxide or strontium carbonate with formic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Strontium formate can be synthesized through several methods. One common method involves the reaction of strontium hydroxide with formic acid: [ \text{Sr(OH)}_2 + 2 \text{HCOOH} \rightarrow \text{Sr(HCOO)}_2 + 2 \text{H}_2\text{O} ]

Another method involves the reaction of strontium carbonate with formic acid: [ \text{SrCO}_3 + 2 \text{HCOOH} \rightarrow \text{Sr(HCOO)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, this compound is typically produced by reacting strontium carbonate with formic acid under controlled conditions. The reaction is carried out in a reactor where the temperature and pressure are carefully monitored to ensure complete conversion of the reactants to the desired product. The resulting this compound is then purified and dried to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

Strontium formate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form strontium carbonate and carbon dioxide.

Reduction: It can be reduced to form strontium metal and formic acid.

Substitution: this compound can undergo substitution reactions with other acids to form different strontium salts.

Common Reagents and Conditions

Oxidation: The oxidation of this compound typically requires an oxidizing agent such as oxygen or hydrogen peroxide.

Reduction: Reduction reactions may involve reducing agents like hydrogen gas or metals such as zinc.

Substitution: Substitution reactions often involve acids like hydrochloric acid or sulfuric acid.

Major Products Formed

Oxidation: Strontium carbonate and carbon dioxide.

Reduction: Strontium metal and formic acid.

Substitution: Various strontium salts depending on the acid used.

Aplicaciones Científicas De Investigación

Materials Science

1.1 Non-linear Optical Crystals

Strontium formate dihydrate has been extensively studied for its non-linear optical (NLO) properties. Research indicates that this compound crystals can be utilized for efficient frequency doubling of lasers, particularly in applications requiring phase-matched second harmonic generation (SHG). Studies have shown that these crystals exhibit significant optical non-linearity, making them suitable for laser technology and photonics .

1.2 Doping Studies

The incorporation of various dopants into this compound crystals has been investigated to enhance their physical properties. For instance, zinc-doped this compound dihydrate crystals have demonstrated improved thermal stability and optical characteristics. The doping process alters the lattice structure and enhances the overall performance of the crystals in NLO applications .

Table 1: Properties of Doped vs. Undoped this compound Crystals

| Property | Undoped this compound | Zinc-Doped this compound |

|---|---|---|

| Lattice Volume | Baseline | Increased |

| Thermal Stability | Moderate | Enhanced |

| Optical Transmittance | Standard | Higher |

Biomedical Applications

2.1 Bone Health and Osteoporosis Treatment

Strontium ions () derived from this compound have been shown to positively influence bone metabolism. Research indicates that strontium can reduce bone resorption while stimulating new bone formation, making it a candidate for osteoporosis therapies. This dual action sets strontium salts apart from traditional treatments, leading to increased interest in their therapeutic potential .

2.2 Radiological Applications

This compound is also utilized in radiological contexts, particularly for isolating strontium from biological samples for radioanalysis. A scalable dialysis-based method has been developed for the efficient removal of strontium from milk samples, facilitating radioanalytical studies . This method is crucial for ensuring accurate assessments in environmental monitoring and food safety.

Environmental Studies

3.1 Hydraulic Fracturing Research

This compound has been included in studies assessing the environmental impacts of hydraulic fracturing (fracking). It is often analyzed in conjunction with other compounds to understand its behavior in subsurface environments and its potential effects on drinking water resources . The study of this compound's interactions with various geological formations contributes to a better understanding of fracking's environmental footprint.

3.2 Wastewater Treatment

In wastewater treatment studies, this compound's role as a contaminant is being explored, particularly concerning its removal efficiency during treatment processes. Understanding how strontium behaves in wastewater systems is essential for developing effective treatment protocols that minimize environmental impact .

Case Studies

Case Study: Doping Effects on Optical Properties

A significant study focused on the effects of doping this compound dihydrate with vanadyl ions demonstrated notable changes in both electron spin resonance (ESR) and optical absorption properties. The research indicated that doping significantly affects the electronic structure and optical characteristics, suggesting potential applications in advanced photonic devices .

Case Study: this compound in Bone Health Research

Clinical investigations have highlighted the effectiveness of strontium salts, including this compound, in promoting bone health among osteoporotic patients. These studies provide compelling evidence supporting the use of strontium compounds as a viable alternative to conventional osteoporosis treatments .

Mecanismo De Acción

The mechanism of action of strontium formate involves its interaction with biological systems, particularly in bone metabolism. Strontium ions are known to stimulate bone formation by osteoblasts and reduce bone resorption by osteoclasts. This dual action makes this compound a potential therapeutic agent for bone-related disorders. The molecular targets and pathways involved include the activation of the calcium-sensing receptor and the modulation of signaling pathways related to bone metabolism.

Comparación Con Compuestos Similares

Strontium formate can be compared with other similar compounds such as:

Strontium carbonate: Used in similar applications but has different solubility and reactivity properties.

Strontium acetate: Another strontium salt with distinct chemical properties and uses.

Strontium nitrate: Commonly used in pyrotechnics and has different reactivity compared to this compound.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for applications in bone metabolism research and industrial processes. Its ability to undergo various chemical reactions and its role in stimulating bone formation set it apart from other strontium compounds.

Actividad Biológica

Strontium formate, a compound formed from strontium and formic acid, has garnered attention for its biological activities, particularly in the fields of bone health and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, including its effects on bone regeneration, osteogenesis, and antimicrobial efficacy.

1. Overview of this compound

Strontium (Sr) is an alkaline earth metal that mimics calcium in biological systems, making it particularly relevant for applications in bone health. This compound is often studied in its dihydrate form, which has been shown to possess various biological activities.

2. Bone Regeneration and Osteogenic Properties

Strontium has been recognized for its role in enhancing bone formation and remodeling. Research indicates that strontium ions can stimulate osteoblast proliferation and differentiation while inhibiting osteoclast activity, thus promoting bone density and strength.

Case Study: Strontium-Doped Bioactive Glass Scaffolds

A study evaluated the effects of strontium-doped bioactive glass (BG) scaffolds on bone regeneration in rabbit calvarial defects over 12 weeks. The results showed:

- New Bone Formation : The percentage of new bone was significantly higher in the Gel-BG/Sr group compared to control groups.

- Histomorphometric Analysis :

- At 12 weeks, new bone area was 49.10 ± 1.03% for Gel-BG/Sr, compared to 33.88 ± 0.35% for Gel-BG and 17.32 ± 0.36% for controls.

| Time Point | Gel-BG/Sr (%) | Gel-BG (%) | Control (%) |

|---|---|---|---|

| 4 weeks | Not specified | Not specified | Not specified |

| 8 weeks | Not specified | Not specified | Not specified |

| 12 weeks | 49.10 ± 1.03 | 33.88 ± 0.35 | 17.32 ± 0.36 |

This study demonstrates that strontium not only enhances early-stage bone formation but also supports long-term regeneration through its osteogenic properties .

3. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties, particularly when doped with other metals such as magnesium (Mg), copper (Cu), nickel (Ni), and zinc (Zn).

Biocidal Action of Doped this compound Crystals

Research has shown that metal-doped this compound dihydrate crystals exhibit significant antimicrobial activity against various bacterial and fungal strains:

- Inhibition Zones : The study reported increased inhibition zones with higher concentrations of metal dopants.

- Effective Against : The crystals were particularly effective against pathogens such as Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans.

The biocidal activity was attributed to the enhanced diffusion of smaller ionic radii dopants into microbial cells, leading to increased toxicity .

The mechanisms through which this compound exerts its biological effects include:

- Osteogenic Signaling Pathways : Strontium ions activate signaling pathways related to osteogenesis, promoting the differentiation of mesenchymal stem cells into osteoblasts.

- Antimicrobial Mechanisms : The presence of metal ions within the crystal lattice enhances the disruption of microbial cell membranes, leading to cell death.

Propiedades

IUPAC Name |

strontium;diformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Sr/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWRHZACHXRMCI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O4Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Strontium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50890514 | |

| Record name | Formic acid, strontium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592-89-2 | |

| Record name | Strontium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, strontium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, strontium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U0UMU37YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.